3',4'-Dihydroxy-2-methylbutyrophenone
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Overview
Description
3’,4’-Dihydroxy-2-methylbutyrophenone is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of two hydroxyl groups and a methyl group attached to a butyrophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydroxy-2-methylbutyrophenone typically involves the condensation of 2,6-dihydroxy-3-methylbenzaldehyde with butyryl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dihydroxy-2-methylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters, depending on the substituent used.
Scientific Research Applications
3’,4’-Dihydroxy-2-methylbutyrophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 3’,4’-Dihydroxy-2-methylbutyrophenone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound can also undergo redox reactions, which may contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2’,4’-Dihydroxy-3’-methylbutyrophenone
- 3’,4’-Dihydroxy-2-ethylbutyrophenone
- 3’,4’-Dihydroxy-2-chlorobutyrophenone
Uniqueness
3’,4’-Dihydroxy-2-methylbutyrophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets .
Properties
CAS No. |
67049-69-8 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-methylbutan-1-one |
InChI |
InChI=1S/C11H14O3/c1-3-7(2)11(14)8-4-5-9(12)10(13)6-8/h4-7,12-13H,3H2,1-2H3 |
InChI Key |
OEQYBTLDHVLHOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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